![molecular formula C19H21N B12541432 1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine CAS No. 667458-47-1](/img/structure/B12541432.png)
1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine
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Overview
Description
1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine is an organic compound characterized by the presence of a biphenyl group attached to a pyrrolidine ring through a prop-1-en-1-yl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine can be achieved through several synthetic routes. One common method involves the Stevens rearrangement of aminium salts bearing 3-phenylprop-2-enyl and 3-(α-naphthyl)prop-2-ynyl moieties . The reaction proceeds through a series of steps including β-elimination, electrocyclic reaction, and hydrogen shift to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group allows for electrophilic aromatic substitution reactions, while the pyrrolidine ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic residues in proteins, while the pyrrolidine ring may engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(1,1’-Biphenyl)-4-yl]naphthalene: Similar biphenyl structure but with a naphthalene ring instead of pyrrolidine.
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): Contains a biphenyl core with formazan groups.
Uniqueness
1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine is unique due to the presence of both a biphenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
667458-47-1 |
---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-[1-(4-phenylphenyl)prop-1-enyl]pyrrolidine |
InChI |
InChI=1S/C19H21N/c1-2-19(20-14-6-7-15-20)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h2-5,8-13H,6-7,14-15H2,1H3 |
InChI Key |
MTOJPQIIWZQTCV-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)C2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
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